Nardoaristolone B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

化学反应分析

Nardoaristolone B 经历各种化学反应,包括:

还原: 该化合物可以在特定条件下被还原以产生不同的衍生物。

取代: 其合成中的 α-烷基化步骤涉及取代反应.

这些反应中常用的试剂包括铜(I) 催化剂、金(I) 催化剂、甲基烯丙基碘化物和甲基锂 。 这些反应形成的主要产物是富含对映体的 this compound 及其类似物 .

科学研究应用

Nardoaristolone B 具有多种科学研究应用:

作用机制

Nardoaristolone B 对心肌细胞发挥保护作用的机制涉及它与特定分子靶点和通路的相互作用。 对其确切作用机制的详细研究仍在进行中 .

相似化合物的比较

生物活性

Nardoaristolone B is a naturally occurring nor-sesquiterpenoid derived from the plant Nardostachys chinensis, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

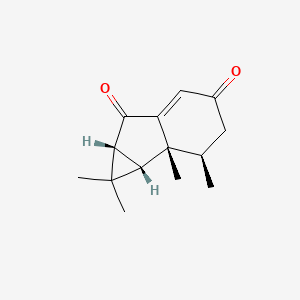

1. Chemical Structure and Synthesis

This compound features a unique fused ring system that contributes to its biological properties. The compound has been synthesized using various methods, including gold(I)-catalyzed cyclizations and stereoselective synthesis techniques. The first total synthesis was reported in 2014, highlighting its complex structure and the challenges associated with its production .

Table 1: Summary of Synthesis Methods

2.1 Cardioprotective Effects

This compound has demonstrated significant cardioprotective effects in various studies. It protects neonatal rat cardiomyocytes from injury, suggesting potential applications in treating myocardial ischemia .

2.2 Serotonin Transporter (SERT) Modulation

Recent studies have identified this compound as a potent enhancer of serotonin transporter (SERT) activity. In vitro assays showed that it significantly increases SERT function, indicating its potential role in developing treatments for depression and anxiety disorders .

Table 2: Effects on SERT Activity

| Compound | Effect on SERT Activity | Reference |

|---|---|---|

| This compound | Potent enhancer | |

| Nardonoxide | Strongest enhancer | |

| Desoxo-nachinol A | Potent enhancer |

3. Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. It exhibited protective effects on certain cell types but showed variable results across different cancer models. For instance, while some studies indicate moderate cytotoxicity against specific lines, others report minimal effects .

3.1 Case Studies

- Study on Neonatal Rat Cardiomyocytes : Demonstrated protective effects against oxidative stress-induced injury .

- Cytotoxicity Assays : Evaluated against KB, MCF-7, and NCI-H187 cell lines, showing selective activity .

4. Other Biological Activities

In addition to its cardioprotective and SERT-modulating properties, this compound exhibits anti-inflammatory activities and potential use in traditional medicine for treating digestive disorders. The root of Nardostachys chinensis, from which it is derived, has been used in traditional Chinese medicine for centuries .

Table 3: Summary of Biological Activities

属性

分子式 |

C14H18O2 |

|---|---|

分子量 |

218.29 g/mol |

IUPAC 名称 |

(1aS,1bR,2R,6aR)-1,1,1b,2-tetramethyl-1a,2,3,6a-tetrahydrocyclopropa[a]indene-4,6-dione |

InChI |

InChI=1S/C14H18O2/c1-7-5-8(15)6-9-11(16)10-12(13(10,2)3)14(7,9)4/h6-7,10,12H,5H2,1-4H3/t7-,10-,12+,14+/m1/s1 |

InChI 键 |

JFKBBEXHGRBITG-KGGBIUIESA-N |

手性 SMILES |

C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@@H](C2=O)C3(C)C)C |

规范 SMILES |

CC1CC(=O)C=C2C1(C3C(C2=O)C3(C)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。